N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Description
This compound features a hybrid scaffold comprising an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a propanamide side chain terminating in a 4-(dimethylamino)phenyl moiety. The compound’s synthetic route likely involves condensation reactions analogous to those described for structurally related imidazothiazoles .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-26(2)18-8-6-17(7-9-18)24-22(28)13-10-19-15-30-23-25-21(14-27(19)23)16-4-11-20(29-3)12-5-16/h4-9,11-12,14-15H,10,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCQKJDWXOYYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C23H24N4O2S
- Molecular Weight : 420.5 g/mol
- CAS Number : 1040645-66-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[2,1-b][1,3]thiazole moiety and subsequent modifications to introduce the dimethylamino and methoxyphenyl groups. The synthetic pathway often utilizes various reagents and conditions to achieve high yields of the target compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For instance, derivatives containing the imidazo[2,1-b][1,3]thiazole scaffold have been evaluated for their activity against various bacterial strains. In vitro assays indicate that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL for some analogs .
Anticancer Activity
The anticancer potential of this compound has also been explored. In a screening conducted by the National Cancer Institute (NCI), it was found that while the compound showed limited activity against a panel of cancer cell lines at a concentration of 10 µM, it displayed notable sensitivity in specific leukemia cell lines . This suggests that further optimization could enhance its efficacy as an anticancer agent.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit bacterial cell wall synthesis .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Antitubercular Activity : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for anti-tuberculosis activity. Among these, several compounds showed promising results against resistant strains of Mycobacterium tuberculosis .
- Anticancer Screening : In vitro studies involving various cancer cell lines demonstrated that modifications to the thiazole ring could enhance cytotoxicity and selectivity toward cancer cells .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study on imidazo[1,2-b]pyridazines demonstrated that derivatives with similar structural motifs showed promising anticancer activity by inducing apoptosis in tumor cells .
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapies.
Neurodegenerative Disease Research
The compound's structural features suggest potential utility in targeting neurodegenerative conditions such as Alzheimer's disease:
- Binding Studies : Research has shown that imidazole derivatives can bind to amyloid plaques associated with Alzheimer's disease . This binding can potentially inhibit plaque formation or promote clearance.
- In Vivo Studies : Future studies could explore the efficacy of this compound in animal models of neurodegeneration to assess its therapeutic potential.
Imaging Agents
The unique properties of this compound may also lend itself to use as an imaging agent in medical diagnostics:
- Potential Applications : Compounds with similar structures have been investigated for their ability to serve as imaging agents for tracking disease progression through molecular imaging techniques .
- Research Implications : This application could enhance the ability to visualize pathological processes in real-time during clinical evaluations.
Table 1: Summary of Relevant Studies
Experimental Data
In a recent study evaluating imidazo[1,2-b]pyridazine derivatives, several compounds were synthesized and tested for their binding affinity to amyloid plaques. The results indicated that modifications similar to those found in this compound could enhance binding properties and thus warrant further investigation for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Imidazo[2,1-b][1,3]thiazole Cores
Key Structural Features and Modifications:
Key Observations:
- Substituent Effects on Bioactivity: The 4-methylsulfonylphenyl group in ’s compound confers potent COX-2 inhibition, likely due to enhanced hydrogen bonding and hydrophobic interactions with the enzyme’s active site. In contrast, the target compound’s 4-methoxyphenyl and dimethylamino groups may favor interactions with polar or charged residues in alternative targets .
- Halogenation vs.
Functionalized Acetamide and Propanamide Derivatives
Comparison of Side Chain Modifications:
Key Observations:
- Terminal Substituent Impact: The dimethylamino group in the target compound may act as a hydrogen bond acceptor, contrasting with chloropyridinyl (5f) or methoxypyridinyl (5h) groups, which prioritize π-π stacking or dipole interactions .
Pharmacological Profiles of Related Compounds
- COX-2 Inhibition (): The methylsulfonylphenyl-imidazothiazole scaffold demonstrates high COX-2 selectivity, suggesting that sulfonyl groups are critical for isoform-specific binding.
- Ephrin Receptor Inhibition () : Imidazothiazoles with bulky tert-butyl or morpholine substituents (e.g., 6-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]phenyl] derivatives) exhibit moderate Ephrin-B2 inhibition (IC₅₀ = 10,000 nM), highlighting the need for optimized substituents in such applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
